Trichodesmin

Description

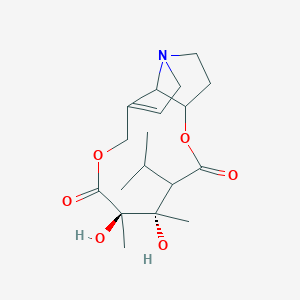

Structure

3D Structure

Properties

Molecular Formula |

C18H27NO6 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(5S,6R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12?,13?,14?,17-,18-/m0/s1 |

InChI Key |

SOODLZHDDSGRKL-FGQRLDKASA-N |

Isomeric SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |

Origin of Product |

United States |

Elucidation of Trichodesmin Biosynthesis and Metabolic Pathways

Precursor Identification and Enzymatic Transformations in Trichodesmin Biogenesis

The construction of the this compound molecule begins with the formation of a bicyclic core structure, the necine base, which is subsequently esterified with specific necic acids. This process is governed by highly specific enzymes that dictate the final structure of the alkaloid.

The initial and rate-limiting step in the biosynthesis of the necine base common to all pyrrolizidine (B1209537) alkaloids, including this compound, is catalyzed by the enzyme Homospermidine Synthase (HSS). nih.govoup.comnih.gov This enzyme marks the first committed step in the PA pathway, diverting primary metabolites into specialized secondary metabolism. nih.govmdpi.comnih.gov

HSS facilitates the NAD⁺-dependent condensation of two polyamine precursors, putrescine and spermidine. nih.govmdpi.com Specifically, it catalyzes the transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and releasing 1,3-diaminopropane. mdpi.com Homospermidine is the dedicated precursor that is incorporated exclusively and intact into the necine base backbone of PAs. oup.comnih.govmdpi.com

Research has shown that the HSS gene evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene, which is involved in primary metabolism. nih.govoup.com This evolutionary recruitment through gene duplication has occurred independently in several different plant lineages that produce PAs, highlighting a case of convergent evolution in secondary metabolism. researchgate.net HSS occupies a key regulatory position, as it controls the total flux of precursors into the PA biosynthetic pathway. nih.gov

| Enzyme | Function | Substrates | Product | Cofactor |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in necine base biosynthesis. nih.govnih.govmdpi.com | Putrescine, Spermidine | Homospermidine | NAD⁺ |

Following the synthesis of the necine base (typically retronecine (B1221780) for macrocyclic diesters like this compound), the crucial step of esterification occurs. This process involves the linking of the necine base with specific necic acids, which themselves have distinct biosynthetic origins. The stereospecificity and regioselectivity of this esterification are critical in determining the final structure and diversity of the resulting alkaloids.

The esterification can occur at one or both hydroxyl groups on the necine base, typically at the C-7 and C-9 positions. encyclopedia.pub

Regioselectivity refers to the specific hydroxyl group(s) on the necine base that will be esterified. In the case of this compound, which is a macrocyclic diester, two hydroxyl groups are esterified with a single dicarboxylic necic acid to form a large ring structure. nih.gov

Stereospecificity ensures that the reaction proceeds with a particular stereochemical outcome, creating a specific isomer from a substrate that has defined stereocenters. The enzymes responsible for esterification must correctly orient both the necine base and the necic acid to form the correct and biologically active stereoisomer of this compound.

While the specific enzymes catalyzing the esterification in this compound biosynthesis have not been fully characterized, the structural diversity among PAs suggests the existence of a suite of transferase enzymes with high substrate specificity. nih.gov

Genetic Underpinnings and Regulatory Networks of this compound Production

The production of this compound is under strict genetic control, with the expression of biosynthetic genes regulated both spatially and temporally. The gene encoding Homospermidine Synthase (HSS), the entry-point enzyme, has been cloned and studied in several PA-producing plants. nih.gov

Studies on various plant species reveal that HSS expression is highly localized. For instance, in Senecio vernalis, HSS is expressed in specific cells of the root endodermis and the adjacent cortex parenchyma. oup.comnih.gov The alkaloids are then synthesized in the roots and translocated, primarily as their N-oxide forms, to other parts of the plant, such as the shoots and inflorescences, for storage and defense. nih.gov This tissue-specific expression indicates a complex regulatory network that controls where and when PA biosynthesis occurs, likely in response to developmental cues and environmental triggers like herbivory. oup.comnih.gov While HSS is well-studied, the full complement of genes responsible for the downstream modifications—such as hydroxylations, cyclization, and esterification—that lead to the final this compound structure remains an active area of research.

Comparative Analysis of Pyrrolizidine Alkaloid Biosynthesis Relevant to this compound

The biosynthesis of this compound shares its core initial pathway with a vast array of over 660 known pyrrolizidine alkaloids. nih.gov The common starting point for all PAs is the formation of homospermidine, catalyzed by HSS. encyclopedia.pub From this shared intermediate, the pathways diverge to create remarkable structural diversity.

The primary points of divergence are:

Necine Base Modification : After the initial formation of the bicyclic ring, a series of oxidations, hydroxylations, and reductions produce different types of necine bases, such as retronecine, heliotridine, and otonecine. encyclopedia.pub this compound is derived from the retronecine base.

Necic Acid Biosynthesis : Necic acids are synthesized from various amino acid precursors (e.g., isoleucine, leucine, valine, threonine). The specific amino acids utilized determine the structure of the necic acid that will be attached to the necine base.

Esterification Patterns : The final structure is determined by how the necine base and necic acids are joined. PAs can be monoesters, open-chain diesters, or macrocyclic diesters like this compound and senecionine. encyclopedia.pubnih.gov

This modular nature of PA biosynthesis, combining a limited number of necine bases with a wider variety of necic acids in different configurations, allows for the generation of immense chemical diversity from a conserved initial pathway. researchgate.net

| PA Structural Class | Esterification Type | Necine Base Example | Necic Acid Type | Example Alkaloid |

| Monoester | Single ester linkage | Retronecine | Monocarboxylic | Lycopsamine nih.gov |

| Open-chain Diester | Two separate ester linkages | Retronecine | Two Monocarboxylic | Echimidine nih.gov |

| Macrocyclic Diester | Single dicarboxylic acid linking two positions | Retronecine | Dicarboxylic | Senecionine, this compound nih.gov |

In Vitro and In Vivo Metabolic Fate of this compound within Biological Systems

The metabolic fate of pyrrolizidine alkaloids like this compound is a critical determinant of their biological activity. Metabolism can lead to either detoxification or bioactivation to toxic intermediates. These processes have been studied using both in vitro systems, such as liver microsomes, and in vivo animal models. nih.govnih.govmdpi.com

The primary metabolic pathways for PAs are:

N-oxidation : The tertiary nitrogen of the necine base can be oxidized to form a pyrrolizidine alkaloid N-oxide (PANO). This is generally considered a detoxification pathway, as N-oxides are water-soluble and more readily excreted. The parent alkaloids are often stored and transported in plants in this non-toxic PANO form. nih.govencyclopedia.pub

Ester Hydrolysis : The ester bonds linking the necine base and necic acids can be cleaved by esterase enzymes, breaking down the alkaloid into its constituent, less toxic parts (the necine base and necic acid). encyclopedia.pub

Bioactivation via C-oxidation : The most significant metabolic pathway in terms of toxicity is the oxidation of the necine base by cytochrome P450 monooxygenases in the liver. This reaction converts the 1,2-unsaturated necine base into highly reactive pyrrolic esters, often referred to as dehydropyrrolizidine alkaloids (DHP). encyclopedia.pub These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

| Metabolic Pathway | Key Enzyme(s) | Resulting Product | Biological Consequence |

| N-oxidation | Flavin-containing monooxygenases | PA N-oxide | Detoxification, increased excretion encyclopedia.pub |

| Ester Hydrolysis | Esterases | Necine base + Necic acid(s) | Detoxification encyclopedia.pub |

| C-oxidation (Bioactivation) | Cytochrome P450s | Dehydropyrrolizidine alkaloids (DHP) / Pyrrolic esters | Bioactivation, formation of reactive electrophiles encyclopedia.pub |

Advanced Structural Characterization and Molecular Modeling of Trichodesmin

High-Resolution Spectroscopic Techniques for Definitive Trichodesmin Structural Assignment

The definitive structural elucidation of complex natural products like this compound relies on a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, reveals the molecule's complete atomic connectivity and stereochemistry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule as complex as this compound, one-dimensional (1D) NMR spectra are often insufficient due to signal overlap. Therefore, multi-dimensional NMR techniques are employed to resolve individual proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR Spectroscopy: To identify the number and chemical environment of protons in the molecule.

¹³C NMR Spectroscopy: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, which would be foundational for its structural confirmation. nih.gov

Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): To directly correlate each proton to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assembling the complete carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine through-space proximity of protons, providing critical information for establishing the relative stereochemistry of the molecule.

The expected chemical shifts for the various protons and carbons in this compound can be predicted based on its known structure and comparison with related pyrrolizidine (B1209537) alkaloids.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| Pyrrolizidine Core | CH, CH₂ | ¹H: 2.0 - 4.5; ¹³C: 30 - 70 |

| C=C | ¹H: 5.5 - 6.5; ¹³C: 120 - 140 | |

| Necic Acid Moiety | CH(OH) | ¹H: 3.5 - 4.5; ¹³C: 60 - 80 |

| C=O (Ester) | ¹³C: 170 - 180 | |

| CH(isopropyl) | ¹H: ~2.0; ¹³C: ~30 |

Note: These are generalized predictions. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula, C₁₈H₂₇NO₆. nih.gov

Beyond providing the molecular formula, tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule. The fragmentation of pyrrolizidine alkaloids is well-studied and typically involves characteristic losses from the necine base and the necic acid portions of the molecule.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the ester bonds: This would lead to fragment ions corresponding to the necine base and the necic acid.

Fragmentations within the necine core: This can result in characteristic ions that are diagnostic for the pyrrolizidine ring system.

Losses of small neutral molecules: Such as water (H₂O) from the hydroxyl groups and carbon monoxide (CO) or carbon dioxide (CO₂) from the ester groups.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₆ |

| Exact Mass | 353.1838 |

| Molecular Weight | 353.41 |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry of this compound

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's absolute stereochemistry.

To date, a single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature. However, should suitable crystals be obtained, this technique would provide the ultimate confirmation of its complex stereostructure, resolving any ambiguities that might remain after spectroscopic analysis. The resulting crystallographic data would be deposited in a public database such as the Cambridge Structural Database (CSD).

Conformational Analysis and Dynamic Properties of this compound Molecules

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and the energy barriers between them. For a macrocyclic molecule like this compound, this analysis is particularly important as the large ring can adopt multiple conformations.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational space of molecules. A conformational analysis of the related pyrrolizidine alkaloid, senecionine, revealed that while the solid-state structure is quite rigid, several conformations are readily accessible in solution at room temperature. A similar study on this compound would be expected to reveal comparable dynamic behavior, with the macrocyclic ring exhibiting a degree of flexibility. This conformational flexibility could be crucial for its interaction with biological targets.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probing

The synthesis of analogs of a natural product is a powerful strategy for understanding its mechanism of action and for developing new compounds with improved properties. By systematically modifying different parts of the this compound molecule, researchers can probe the importance of various functional groups for its biological activity. This process is often guided by molecular modeling studies, which can predict how structural changes might affect the molecule's shape and interactions with a target.

While specific studies on the rational design and synthesis of this compound analogs for mechanistic probing are not extensively documented, the general principles of analog design would apply. Key modifications could include:

Alteration of the necic acid moiety: Modifying the stereochemistry or the nature of the substituent groups on the necic acid could reveal their importance for activity.

Simplification of the macrocyclic ring: Synthesizing analogs with smaller or more flexible rings could help to identify the minimal structural requirements for activity.

The synthesis of such analogs, followed by their biological evaluation, would provide valuable structure-activity relationship (SAR) data, contributing to a deeper understanding of this compound's biological function and potentially leading to the development of new therapeutic agents.

Molecular Mechanisms of Trichodesmin Biological System Interactions

Investigation of Trichodesmin's Interactions with Cellular Macromolecules

The primary mechanism of Trichodesmine's toxicity involves the covalent binding of its reactive metabolite, dehydrotrichodesmine, to cellular nucleophiles, including proteins and nucleic acids. This indiscriminate alkylation of essential biomolecules disrupts their normal function and can trigger a cascade of adverse cellular events.

Following its metabolic activation in the liver, dehydrotrichodesmine can enter the systemic circulation and reach various tissues. The extent of tissue damage is often correlated with the level of covalently bound pyrrolic metabolites. For instance, the pronounced neurotoxicity of Trichodesmine is attributed to its greater lipophilicity compared to other PAs like monocrotaline (B1676716), which facilitates its passage across the blood-brain barrier. Consequently, higher concentrations of pyrrolic metabolites are observed in the brains of animals treated with Trichodesmine, leading to significant neuronal damage.

The interaction of dehydrotrichodesmine with proteins can lead to the formation of protein adducts, which can impair enzyme activity, disrupt cellular signaling pathways, and trigger immune responses. While specific protein targets of Trichodesmine are not exhaustively characterized, it is understood that proteins with nucleophilic amino acid residues, such as cysteine and lysine, are susceptible to alkylation.

Mechanisms of DNA Adduct Formation by this compound and its Reactive Metabolites

The genotoxicity of Trichodesmine is a direct consequence of the interaction of its reactive metabolites with cellular DNA, leading to the formation of DNA adducts. These adducts are lesions in the DNA that can interfere with replication and transcription, and if not repaired, can lead to mutations and the initiation of carcinogenesis.

Characterization of Specific DNA Adduct Structures Induced by this compound

The reactive pyrrolic ester of Trichodesmine, dehydrotrichodesmine, is a bifunctional alkylating agent, meaning it can react with two different nucleophilic sites. This property allows it to form not only monoadducts with DNA bases but also DNA-DNA and DNA-protein cross-links. The primary targets for adduction on the DNA are the nucleophilic nitrogen atoms of the purine bases, deoxyguanosine (dG) and deoxyadenosine (dA).

The common reactive intermediate for many PAs is 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). The reaction of DHP with DNA results in a characteristic set of four major DHP-derived DNA adducts. Structural analyses of these adducts, formed from other PAs, have identified them as N2-(7''-DHP)-dG, C8-(7''-DHP)-dG, N6-(7''-DHP)-dA, and N1-(7''-DHP)-dA adducts. It is highly probable that Trichodesmine forms a similar spectrum of DNA adducts. These adducts are bulky and distort the DNA helix, which can have significant consequences for cellular processes.

| DNA Adduct Type | Site of Adduction | Potential Consequence |

| DHP-deoxyguanosine | N2 and C8 positions of guanine | Helix distortion, replication blockage, mutations |

| DHP-deoxyadenosine | N6 and N1 positions of adenine | Helix distortion, replication blockage, mutations |

| DNA-DNA cross-links | Inter- and intra-strand | Inhibition of DNA replication and transcription |

| DNA-protein cross-links | Covalent linkage of DNA to proteins | Inhibition of DNA repair and replication |

Enzymatic Bioactivation Pathways Leading to Pyrrol Metabolite Formation

The conversion of Trichodesmine to its reactive pyrrolic metabolite, dehydrotrichodesmine, is a critical step in its mechanism of toxicity. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) monooxygenases in the liver.

In vitro studies with various PAs have demonstrated that several CYP isozymes can participate in this metabolic activation. Notably, CYP3A4 has been identified as a key enzyme in the bioactivation of many PAs in humans. The enzymatic reaction involves the dehydrogenation of the necine base of Trichodesmine, leading to the formation of the unstable and highly reactive pyrrolic ester.

This reactive intermediate can then undergo several competing reactions. It can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). This conjugation reaction forms a more water-soluble and less toxic product that can be excreted from the body. However, if the rate of formation of dehydrotrichodesmine exceeds the capacity of the GSH detoxification pathway, the reactive metabolite can bind to cellular macromolecules, including DNA, leading to toxicity.

Cellular Responses and Endogenous Repair Mechanisms to this compound-Induced Damage

The formation of Trichodesmine-induced DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. Central to this response are the endogenous DNA repair pathways.

The Role of DNA Repair Pathways (e.g., BER, NER) in Mitigating Trichodesmine Effects

The bulky, helix-distorting DNA adducts formed by Trichodesmine are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. NER is a versatile repair system that removes a wide range of DNA lesions that cause significant structural changes to the DNA double helix. The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment to the existing DNA.

While NER is the main pathway for the removal of bulky adducts, the Base Excision Repair (BER) pathway may also play a role in repairing some of the damage caused by Trichodesmine. BER typically repairs smaller, non-helix-distorting lesions, but it can also be involved in the repair of some types of oxidative DNA damage that may arise as a secondary consequence of Trichodesmine-induced cellular stress.

The efficiency of these repair pathways can significantly influence an individual's susceptibility to the toxic effects of Trichodesmine. If the rate of DNA adduct formation overwhelms the capacity of the DNA repair machinery, the persistent unrepaired lesions can lead to mutations, chromosomal aberrations, and cell death, ultimately contributing to the development of cancer and other pathologies.

Neurochemical Modulation by Pyrrolizidine (B1209537) Alkaloids Including Trichodesmine

The neurotoxicity of certain PAs, with Trichodesmine being a prominent example, suggests that these compounds can modulate neurochemical systems in the central nervous system. The ability of Trichodesmine to cross the blood-brain barrier is a key factor in its neurotoxic potential.

The precise mechanisms of Trichodesmine-induced neurotoxicity are not fully elucidated, but it is hypothesized that the binding of its reactive metabolites to critical neuronal proteins and other macromolecules disrupts normal neuronal function. This could involve interference with neurotransmitter synthesis, release, and reuptake, as well as disruption of ion channel function and cellular energy metabolism.

Studies on other alkaloids have shown that they can interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems. For example, some alkaloids can act as agonists or antagonists at neurotransmitter receptors, or inhibit the enzymes responsible for neurotransmitter degradation, such as acetylcholinesterase. While direct evidence for Trichodesmine's interaction with specific neurotransmitter systems is limited, its neurotoxic profile, which can include symptoms like tremors, ataxia, and behavioral changes, is suggestive of interference with motor control and cognitive function, areas where cholinergic and dopaminergic pathways play crucial roles. Further research is needed to delineate the specific neurochemical pathways affected by Trichodesmine and its metabolites.

Ecological and Evolutionary Ecology of Trichodesmin

Ecological Role of Trichodesmin in Plant Defense Strategies Against Herbivores

Plants have evolved a sophisticated array of chemical defenses to deter herbivores, and pyrrolizidine (B1209537) alkaloids (PAs) like this compound are a prime example of this strategy. frontiersin.orgresearchgate.net These compounds are constitutively expressed and act as a toxic deterrent to a wide range of generalist herbivores. researchgate.net The presence of this compound in plant tissues can significantly reduce the feeding damage inflicted by insects and other animals, thereby enhancing the plant's survival and reproductive fitness.

The defensive role of PAs is well-documented; they are known to be toxic to many insects and mammals. researchgate.net While direct studies focusing exclusively on the deterrent effects of this compound on specific herbivores are limited, the broader understanding of PAs strongly supports its function as a protective agent. researchgate.netnih.gov The production of these toxic compounds is a clear adaptation to the selective pressure exerted by herbivory. researchgate.net

However, the ecological story is not one-sided. Some specialist herbivores have co-evolved with PA-producing plants and have developed mechanisms to not only tolerate these toxic compounds but also to sequester them for their own defense against predators. researchgate.net This intricate "arms race" between plants and specialist insects is a fascinating example of co-evolution, where the plant's chemical defense becomes a tool for the herbivore. numberanalytics.comnumberanalytics.com

Evolutionary Pressures Shaping this compound Biosynthesis and Diversification

The biosynthesis of pyrrolizidine alkaloids, including this compound, is a testament to the evolutionary ingenuity of plants. The pathway for PA biosynthesis has evolved independently in several distantly related plant families, a phenomenon known as convergent evolution. nih.govresearchgate.net This suggests a strong selective advantage for the production of these defensive compounds.

The key evolutionary event in the emergence of the PA biosynthetic pathway was the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govresearchgate.net One of the duplicated genes evolved a new function, becoming homospermidine synthase (HSS), the first committed enzyme in the PA biosynthesis pathway. nih.govresearchgate.net This recruitment of a gene from primary metabolism to a secondary metabolic pathway has occurred multiple times throughout the evolutionary history of flowering plants. nih.govdntb.gov.ua

The diversification of PA structures, including the specific configuration of this compound, is likely driven by ongoing co-evolutionary pressures from herbivores. sfu-kras.ru As herbivores adapt to existing PAs, there is a selective pressure on plants to produce novel, more effective defensive compounds. This can occur through modifications to the basic PA structure, leading to a wide array of related alkaloids within a single plant species or genus. sfu-kras.ru The specific profile of PAs, including the presence and concentration of this compound, can therefore be seen as a snapshot of the plant's ongoing evolutionary response to its herbivorous antagonists.

Environmental and Biotic Factors Influencing this compound Accumulation in Natural Populations

Abiotic Factors:

Nutrient Availability: Soil nutrient levels can significantly affect the production of PAs. For instance, nutrient addition has been shown to alter the concentration of different forms of PAs in some species. xtbg.ac.cn

Stress Conditions: Abiotic stresses such as drought, salinity, and extreme temperatures can influence the production of secondary metabolites as part of the plant's stress response. researchgate.netmdpi.com While specific research on this compound is scarce, it is plausible that its accumulation is also affected by such environmental pressures.

Biotic Factors:

Herbivory: The act of herbivory itself can induce an increased production of defensive compounds. frontiersin.org This induced response can make the plant more toxic and less palatable to subsequent attackers.

Pathogen Infection: Interactions with microbial pathogens can also influence a plant's defense chemistry. The activation of defense pathways in response to a pathogen can sometimes lead to changes in the production of anti-herbivore compounds. frontiersin.orgresearchgate.net

Symbiotic Relationships: Beneficial soil microbes, such as Trichoderma species, can enhance a plant's systemic defenses and tolerance to stress, which may indirectly influence the production of defensive alkaloids. nih.govmdpi.com

Interspecies Variations in this compound Profiles and Their Ecological Implications

Significant variation in the profile of pyrrolizidine alkaloids exists among different plant species, even within the same genus. niscpr.res.intandfonline.com This variation is a key aspect of their ecological strategy. A particular species may produce a unique cocktail of PAs, with this compound being a major or minor component.

For example, within the Boraginaceae family, species exhibit a wide diversity of PA structures, predominantly monoesters and open-chain diesters. tandfonline.com A study of four Boraginaceae species identified 176 different PAs and their N-oxides, highlighting the chemical diversity within this family. tandfonline.com Similarly, different species of Crotalaria are known to contain varying profiles of PAs, with some species containing this compound alongside other alkaloids like monocrotaline (B1676716). niscpr.res.in

This interspecies variation has important ecological implications. The specific blend of alkaloids produced by a plant can determine its palatability to different herbivores. A specialist herbivore that has adapted to the PA profile of one plant species may be deterred by the slightly different profile of a closely related species. This chemical diversity can therefore play a role in host-plant specialization and the structuring of herbivore communities.

Below is a table summarizing the presence of this compound in select plant species, illustrating the interspecies variation.

| Family | Genus | Species | This compound Presence |

| Boraginaceae | Trichodesma | Trichodesma incanum | Present |

| Boraginaceae | Trichodesma | Trichodesma africanum | Present |

| Fabaceae | Crotalaria | Crotalaria juncea | Reported |

This table is based on phytochemical reviews of the respective genera. niscpr.res.inresearchgate.net

Cutting Edge Analytical Methodologies for Trichodesmin Detection and Quantification

Chromatographic Techniques Coupled with Advanced Detection for Trichodesmin Profiling

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from interfering matrix components before detection. The coupling of these separation techniques with mass spectrometry has revolutionized the analysis of PAs.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the analysis of this compound and other PAs. nih.gov Its high sensitivity and selectivity make it ideal for detecting trace amounts in diverse and complex samples such as honey, milk, tea, and herbal preparations. nih.govmdpi.com Ultra-high-performance liquid chromatography (UHPLC) systems are often employed to achieve better and faster separation of analytes. nih.gov

The strength of LC-MS/MS lies in its ability to separate this compound from its isomers and the sample matrix chromatographically, followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. researchgate.net This two-fold specificity minimizes matrix effects and allows for accurate quantification at very low levels, with limits of detection (LOD) and quantification (LOQ) often reaching the sub-microgram per kilogram (µg/kg) range. nih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. nih.gov

Sample preparation typically involves an extraction with an acidified aqueous or alcohol solution, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances before injection into the LC-MS/MS system. bund.de

Table 1: Typical LC-MS/MS Parameters for Pyrrolizidine (B1209537) Alkaloid Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 or Polar C18 |

| Mobile Phase A | Water with additives like ammonium formate and formic acid |

| Mobile Phase B | Methanol or acetonitrile with similar additives |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

This table is interactive and can be sorted by clicking on the column headers.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of PAs like this compound. mdpi.com While LC-MS/MS is generally preferred for its direct applicability to non-volatile PA N-oxides, GC-MS excels in the analysis of more volatile parent PAs and can offer excellent chromatographic resolution for differentiating isomers. nih.govmdpi.com

A significant challenge for GC-MS analysis is the low volatility of most PAs. Therefore, a derivatization step is often required to convert the alkaloids into more volatile and thermally stable compounds before they can be analyzed by GC. This adds complexity to the sample preparation process. Furthermore, PA N-oxides, which are often present alongside the free bases in natural sources, are not volatile and cannot be detected directly by GC-MS without a prior chemical reduction step. mdpi.com

Despite these limitations, GC-MS provides high-resolution separation and definitive mass spectra, which are valuable for structural elucidation and the differentiation of closely related isomers that may be difficult to resolve by other means.

Table 2: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Analyte Volatility | Suitable for non-volatile and thermally labile compounds | Requires volatile and thermally stable compounds; derivatization often needed |

| PA N-oxides | Can be analyzed directly | Requires chemical reduction prior to analysis |

| Sample Preparation | Generally simpler; extraction and clean-up | More complex; often requires reduction and derivatization |

| Selectivity | High, especially with tandem MS | High, with characteristic fragmentation patterns |

| Primary Application | Routine quantification in complex matrices | Isomer separation, analysis of volatile metabolites |

This table is interactive and can be sorted by clicking on the column headers.

Development of Bioanalytical Assays for High-Throughput this compound Screening

For rapid screening of a large number of samples for this compound contamination, bioanalytical assays offer a high-throughput and cost-effective alternative to chromatographic methods. The most common format is the enzyme-linked immunosorbent assay (ELISA). nih.govnih.govcabidigitallibrary.orgproquest.comacs.org

ELISAs are based on the specific binding of an antibody to the target analyte (in this case, a PA). Competitive ELISAs are typically developed where this compound in a sample competes with a labeled PA for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. These assays can be developed to be class-specific, detecting a range of structurally related PAs, or more specific to a particular compound. nih.govacs.org

These immunoassays are designed for speed and can screen numerous samples simultaneously in a microplate format. nih.govproquest.com While they are excellent for screening purposes to quickly identify potentially contaminated samples, positive results from an ELISA are typically considered presumptive and should be confirmed by a more selective and quantitative method like LC-MS/MS. nih.govproquest.com Another bioassay-directed approach involves using in vitro cell-based assays, such as cytotoxicity or genotoxicity assays, to screen for the biological activity of PA-containing extracts. nih.govnih.gov

Stable Isotope Labeling Techniques for this compound Metabolic Flux Analysis

Understanding the metabolic fate of this compound is crucial for assessing its toxicity. Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the transformation of molecules within a biological system. This approach involves introducing a substrate labeled with a stable isotope (e.g., Carbon-13, ¹³C, or Nitrogen-15, ¹⁵N) into a biological system.

By administering a ¹³C-labeled precursor of the necic acid or necine base portion of this compound, researchers can track the incorporation of the heavy isotope into the this compound molecule and its subsequent metabolites. Samples are collected over time and analyzed, typically by high-resolution mass spectrometry or NMR spectroscopy. The mass shift corresponding to the incorporated isotopes allows for the unambiguous identification of metabolites derived from the labeled precursor.

This technique provides invaluable insights into the biosynthetic pathways of this compound in plants and its metabolic activation and detoxification pathways in animals and humans. It helps to map the flow of atoms through metabolic networks, revealing reaction rates and pathway regulations that cannot be determined by conventional metabolomics, which only provide a static snapshot of metabolite levels.

Botanical and Chemical Analysis of this compound in Source Materials

The analysis of this compound in its source materials, primarily plants from the Crotalaria and Trichodesma genera, involves a two-pronged approach: botanical identification and chemical analysis. tropseeds.comiosrjournals.org

Botanical Analysis: Accurate identification of the plant species is the critical first step, as the presence and concentration of this compound can vary significantly between species. researchgate.net This is achieved through classical botanical methods, including morphological examination of plant characteristics such as leaf shape, flower structure, and seed pods, often guided by regional floras and taxonomic keys. researchgate.net In cases of ambiguity, molecular techniques like DNA barcoding can provide definitive species identification.

Chemical Analysis: Once the plant material is identified, a robust chemical analysis is performed to extract, identify, and quantify this compound.

Extraction: The dried and ground plant material is subjected to an extraction process. Common methods include maceration, sonication, or Soxhlet extraction using a suitable solvent. nih.gov Acidified methanol or ethanol is frequently used to efficiently extract the alkaloids in their salt form. nih.gov

Purification/Clean-up: The crude extract is often complex, containing numerous other plant metabolites. A clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), is employed to remove interfering compounds like fats and pigments. nih.gov

Identification and Quantification: The purified extract is then analyzed using techniques like Thin-Layer Chromatography (TLC) for preliminary screening, often using a specific visualizing agent like Ehrlich's reagent which gives a characteristic color with PAs. iosrjournals.org For definitive identification and quantification, instrumental methods such as LC-MS/MS or GC-MS are employed, as detailed in section 6.1. mdpi.comnih.gov

This comprehensive analysis is essential for quality control of herbal products and for assessing the risk of contamination in agricultural commodities. up.ac.za

Future Research Directions and Unaddressed Questions in Trichodesmin Science

Systems Biology Approaches to Comprehend Trichodesmin's Holistic Biological Impact

A holistic understanding of how this compound perturbs biological systems is currently lacking. Traditional toxicological studies often focus on specific endpoints, but a systems-level view is necessary to map the entirety of the compound's impact. Systems biology, which integrates various 'omics' disciplines, offers a powerful framework for this purpose. plantaanalytica.comnumberanalytics.com

Future investigations should employ a multi-omics strategy to capture the global changes induced by this compound exposure in relevant model systems. mdpi.com This would involve:

Genomics and Transcriptomics: To identify gene expression signatures and regulatory networks that are altered following this compound exposure. This could reveal novel pathways involved in its toxicity and potential mechanisms of resistance.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a direct link between genetic changes and functional outcomes within the cell.

Metabolomics: To profile the small-molecule metabolites affected by this compound. A study on the related pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) has already shown effects on glutathione (B108866) metabolism, suggesting that metabolic pathways are a key area for investigation. nih.gov A comprehensive metabolomic analysis would provide a detailed snapshot of the metabolic state of cells and tissues under this compound-induced stress.

Integrating these large datasets through bioinformatics will be crucial for constructing predictive models of this compound's network-level effects, moving beyond single-target interactions to a more comprehensive and clinically relevant understanding. mdpi.comceon.rs

Discovery of Novel Biosynthetic Enzymes and Regulatory Elements in this compound Production

This compound is a member of the pyrrolizidine alkaloids (PAs), a large class of plant secondary metabolites. nih.gov While the general biosynthetic pathway for PAs is understood to begin with the enzyme homospermidine synthase (HSS), which catalyzes the first committed step, the specific enzymes responsible for the later, intricate modifications that create the unique structure of this compound are largely unknown. nih.gov

A primary goal for future research is the complete elucidation of the this compound biosynthetic pathway and the identification of its corresponding biosynthetic gene cluster (BGC) in plants of the Trichodesma genus. researchgate.netniscpr.res.in Modern genome mining techniques, which have been successfully applied to other natural products, are ideal for this purpose. mdpi.comfrontiersin.org By sequencing the genome of a this compound-producing plant, such as Trichodesma incanum, and using bioinformatics tools to search for clusters of genes resembling known alkaloid biosynthesis enzymes, researchers can pinpoint the putative this compound BGC. nih.govresearchgate.netgbif.org

Once identified, the function of each candidate gene can be verified through heterologous expression in model organisms or via gene-editing techniques like CRISPR-Cas9 in the native plant. This will not only reveal novel enzymatic chemistry but also provide tools for the potential biotechnological production of this compound or its analogs for further study. Understanding the regulatory elements that control the expression of this gene cluster is also critical for comprehending how and why the plant produces this toxic compound.

| Research Approach | Objective | Potential Outcome |

| Genome Mining | Identify the Biosynthetic Gene Cluster (BGC) for this compound. | Discovery of novel enzymes (e.g., P450s, transferases) involved in PA biosynthesis. |

| Heterologous Expression | Functionally characterize candidate genes from the BGC. | Confirmation of enzyme function and pathway elucidation. |

| Transcriptomic Analysis | Identify regulatory factors controlling the BGC. | Understanding of environmental and developmental cues for this compound production. |

Advanced Chemical Biology Tools for Precision Probing of this compound Interactions

A significant gap in this compound science is the lack of precise tools to identify its direct molecular targets within the cell. Chemical biology offers a suite of powerful methods to address this challenge through the design and synthesis of specialized chemical probes. nih.govmskcc.org

Future efforts should focus on developing activity-based probes (ABPs) derived from the this compound scaffold. nih.gov ABPs are designed to covalently bind to their protein targets, allowing for their subsequent identification via proteomic techniques. rsc.org A this compound-based ABP could be synthesized to include a "warhead" that reacts with nearby nucleophilic residues in a target's active or binding site, and a "tag" (like biotin (B1667282) or a fluorescent dye) for enrichment and detection. mskcc.orgnih.gov

The development of such probes would enable:

Target Identification: Unbiased, proteome-wide screening to definitively identify the proteins that this compound directly interacts with in complex biological samples. nih.gov

Mechanism of Action Studies: Elucidation of how this compound binding affects the activity and function of its targets.

Off-Target Profiling: Assessing the selectivity of this compound and identifying potential off-targets that could contribute to its diverse toxicological profile. rsc.org

Designing these probes requires a "reverse-design" approach, starting from the known active molecule (this compound) and synthetically modifying it to incorporate the necessary functionalities without losing its inherent biological activity. researchgate.net

Computational Chemistry and In Silico Modeling for Predictive this compound Research

Computational approaches offer a rapid, cost-effective, and ethically sound way to predict the toxicity of this compound and related compounds, guiding further experimental work. nih.govnih.govresearchgate.net While no specific in silico models for this compound currently exist, the groundwork has been laid by comparative studies with the related PA, monocrotaline. nih.gov These studies highlight key physicochemical differences, such as lipophilicity and resistance to hydrolysis, that govern their distinct toxicities. nih.gov

Future research should leverage these insights to build predictive models:

Quantitative Structure-Activity Relationship (QSAR) Models: By compiling toxicity data for a series of PAs, QSAR models can be developed to correlate specific structural features with toxicological outcomes. frontiersin.org This could allow for the prediction of toxicity for uncharacterized PAs found in various plant species.

Molecular Docking: Once protein targets are identified (e.g., through chemical probe studies), molecular docking simulations can be used to predict the binding mode and affinity of this compound to these targets. nih.govmdpi.comjapsonline.com This provides atomic-level insights into the interaction and can guide the design of potential inhibitors or antidotes.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the this compound-target complex over time, providing a more dynamic and realistic view of the binding interaction. mdpi.com

These in silico tools will be invaluable for prioritizing PAs for further toxicological testing and for generating hypotheses about their mechanisms of action. ceon.rs

| Computational Method | Application to this compound Research | Key Question Addressed |

| QSAR | Predict toxicity of this compound analogs and other PAs. | Which structural features are most critical for toxicity? |

| Molecular Docking | Model the binding of this compound to identified protein targets. | How does this compound interact with its targets at a molecular level? |

| Molecular Dynamics | Simulate the stability and dynamics of the this compound-protein complex. | How stable is the binding interaction over time? |

Interdisciplinary Convergence for Comprehensive this compound Ecosystem Understanding

The study of this compound cannot be confined to a single scientific discipline. A truly comprehensive understanding requires an interdisciplinary approach that connects the plant that produces it, its ecological role, and its impact on other organisms, including humans. researchgate.net this compound is produced by plants in the genus Trichodesma, which have a history of use in traditional medicine and are distributed across Africa, Asia, and Australia. niscpr.res.in

A convergent research program is needed to understand the "this compound ecosystem":

Botany and Plant Ecology: Investigating the environmental conditions and ecological pressures (e.g., herbivory) that lead to this compound production in Trichodesma species. researchgate.netresearchgate.net

Analytical Chemistry: Developing sensitive methods for the detection and quantification of this compound and its N-oxide form in various matrices, such as honey, milk, and herbal supplements, where it can appear as a contaminant. plantaanalytica.comnih.gov

Toxicology and Public Health: Assessing the risk to human and animal health from exposure to this compound-contaminated products and establishing safe consumption levels.

Pharmacology and Ethnobotany: Re-evaluating the traditional medicinal uses of Trichodesma plants in light of the known toxicity of their constituent alkaloids. niscpr.res.in

By integrating knowledge from these diverse fields, researchers can build a complete picture of this compound, from its biosynthesis in the plant to its ultimate fate and impact in the environment and human health.

Q & A

Basic: How to formulate a focused research question on Trichodesmin's biochemical mechanisms?

Methodological Answer: Begin with a systematic literature review to identify gaps in understanding this compound's structure-activity relationships or ecological roles. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example: "How does this compound's stereochemistry influence its interaction with microbial cell membranes?" Avoid overly broad questions (e.g., "What does this compound do?") by narrowing to specific mechanisms (e.g., lipid bilayer disruption, enzymatic inhibition). Reference established models (e.g., membrane permeabilization assays) to ensure testability .

Basic: What experimental design principles ensure robustness in studying this compound's bioactivity?

Methodological Answer:

Adopt a modular design with controls for cytotoxicity, solvent effects, and environmental variables (e.g., pH, temperature). Include dose-response curves and replicate experiments (n ≥ 3) to assess reproducibility . For in vitro studies, use validated cell lines (e.g., HEK293 for cytotoxicity) and standardize protocols (e.g., CLSI guidelines for antimicrobial assays). Document all parameters in supplemental materials to enable replication .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Perform a sensitivity analysis to identify variables causing discrepancies (e.g., extraction methods, assay endpoints). For example, contrasting MIC values in antifungal studies may arise from differences in fungal strain viability thresholds. Use systematic reviews with meta-analysis to quantify heterogeneity . Replicate key studies under controlled conditions, and apply Bayesian statistics to assess confidence intervals in conflicting datasets .

Advanced: How to integrate multi-omics data to elucidate this compound's mode of action?

Methodological Answer:

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound's effects across biological layers. Use mixed-methods triangulation to cross-validate findings: e.g., correlate gene expression changes (e.g., oxidative stress markers) with metabolite depletion (e.g., glutathione levels) . Employ tools like Cytoscape for network analysis and PathVisio for pathway enrichment .

Basic: How to ensure reproducibility in this compound synthesis and purification?

Methodological Answer:

Publish detailed protocols for extraction (e.g., solid-phase vs. liquid-liquid) and purification (e.g., HPLC gradients). Include reference spectra (NMR, HRMS) and chromatograms in supplemental materials. For novel derivatives, provide crystallographic data (CCDC deposition) and purity metrics (e.g., ≥95% by HPLC) .

Advanced: What orthogonal validation strategies confirm this compound's molecular targets?

Methodological Answer:

Combine genetic knockdown (CRISPR/Cas9) with biophysical assays (SPR, ITC) to validate target engagement. For example, if this compound inhibits enzyme X, compare activity in wild-type vs. X-knockout strains. Use cryo-EM or X-ray crystallography to resolve binding modes and validate computational docking predictions .

Basic: How to conduct a systematic literature review on this compound's ecological roles?

Methodological Answer:

Use databases (PubMed, SciFinder) with Boolean strings: "this compound AND (biosynthesis OR ecological function)". Filter by publication date (last 10 years) and study type (e.g., in situ field studies). Apply PRISMA guidelines to document inclusion/exclusion criteria and assess bias .

Advanced: How to apply FAIR principles when sharing this compound research data?

Methodological Answer:

Store raw data (e.g., NMR files, bioassay images) in repository platforms (Zenodo, ChemRxiv) with DOIs and machine-readable metadata (e.g., Dublin Core standards). Use SMILES notation for chemical structures and ISA-Tab for omics datasets. License data under CC-BY 4.0 to enable reuse .

Basic: What ethical considerations apply to this compound research involving biological samples?

Methodological Answer:

Secure IRB/IACUC approval for studies using human/animal tissues. For field-collected samples (e.g., cyanobacteria producing this compound), comply with Nagoya Protocol requirements for biodiversity access. Maintain anonymized records for clinical data and disclose conflicts of interest .

Advanced: How to design a mixed-methods study exploring this compound's ecological and biochemical impacts?

Methodological Answer:

Pair quantitative surveys (e.g., LC-MS quantification in environmental samples) with qualitative interviews (e.g., ethnobotanical data from indigenous communities). Use convergent parallel design to analyze datasets independently, then merge findings to identify synergies (e.g., high this compound levels correlating with traditional antimicrobial uses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.